2,4-Difluoro-6-methylbenzaldehyde
Description
2,4-Difluoro-6-methylbenzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₈H₆F₂O and an estimated molecular weight of 156.13 g/mol. Its structure features two fluorine atoms at the 2- and 4-positions and a methyl group at the 6-position of the benzaldehyde backbone. This compound is of interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing nature of fluorine, which enhances stability and modulates reactivity.
Properties
IUPAC Name |
2,4-difluoro-6-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5-2-6(9)3-8(10)7(5)4-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCGXAUPRPXQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The directed ortho-metalation strategy leverages the directing ability of fluorine substituents to regioselectively functionalize aromatic rings. In this method, 1,3-difluoro-5-methylbenzene undergoes lithiation at the para-position to the methyl group, followed by formylation with DMF.
Reaction Steps :
-
Lithiation : Treatment of 1,3-difluoro-5-methylbenzene with n-BuLi in anhydrous ether at −78°C generates a lithiated intermediate.
-
Formylation : Quenching the intermediate with DMF introduces the aldehyde group.
Optimized Conditions :
Table 1: Key Parameters for DoM Method
| Parameter | Value |
|---|---|
| Starting Material | 1,3-Difluoro-5-methylbenzene |
| Lithiating Agent | n-BuLi (2.5 M in hexane) |
| Formylating Agent | DMF |
| Reaction Time | 3–4 hours |
| Purification | Acidic workup, ether extraction |
Friedel-Crafts Formylation
Catalytic Approach
The Friedel-Crafts acylation employs AlCl₃ or FeCl₃ to activate methylene chloride for formylation. This method is suitable for electron-deficient arenes like 2,4-difluorotoluene.
Procedure :
-
Activation : AlCl₃ coordinates with methylene chloride to form a reactive electrophile.
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Electrophilic Substitution : The electrophile attacks the aromatic ring, followed by hydrolysis to yield the aldehyde.
Challenges :
-
Competing side reactions (e.g., over-alkylation) require careful control of stoichiometry.
Table 2: Friedel-Crafts Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| Catalyst (AlCl₃) | 1.2 equivalents |
| Solvent | Dichloromethane |
| Temperature | 0–25°C |
| Workup | Aqueous HCl, silica chromatography |
Vilsmeier-Haack Formylation
Mechanism and Applications
The Vilsmeier-Haack reaction utilizes POCl₃ and DMF to generate a chloroiminium intermediate, which formylates electron-rich aromatic systems. While traditionally used for activated arenes, fluorinated substrates require modified conditions.
Adaptation for Fluorinated Substrates :
-
Substrate : 2,4-Difluoro-6-methyltoluene.
Key Considerations :
-
Side Products : Competing chlorination minimized by controlled reagent addition.
Halogenation-Oxidation Sequential Route
Bromination Followed by Oxidation
This two-step approach involves brominating 2,4-difluoro-6-methyltoluene followed by oxidation of the benzyl bromide intermediate.
Step 1: Bromination
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Reagents : N-Bromosuccinimide (NBS), Pd(OAc)₂, 4-chloro-2-(trifluoromethyl)aniline.
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Intermediate : 2,4-Difluoro-6-(bromomethyl)benzaldehyde (Yield: 69%).
Step 2: Oxidation
Table 3: Halogenation-Oxidation Performance
| Step | Reagents | Yield |
|---|---|---|
| Bromination | NBS, Pd(OAc)₂ | 69% |
| Oxidation | Ag₂O/NaOH | 53% |
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Directed Metalation | 90% | High | Moderate | >95% |
| Friedel-Crafts | 70% | Low | High | 85–90% |
| Vilsmeier-Haack | 65% | Medium | Moderate | 90% |
| Halogenation-Oxidation | 53% | High | Low | 80–85% |
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include:
Oxidation: 2,4-Difluoro-6-methylbenzoic acid.
Reduction: 2,4-Difluoro-6-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2,4-Difluoro-6-methylbenzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique fluorinated structure enhances the stability and reactivity of derivatives, making it valuable in the production of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution.
Synthetic Routes
The synthesis of this compound typically involves the fluorination of a suitable precursor followed by oxidation. Common reagents include chromium trioxide (CrO3) for oxidation and lithium aluminum hydride (LiAlH4) for reduction. The following table summarizes common synthetic methods:
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Oxidation | CrO3 in acetic acid | Reflux | Variable |
| Reduction | LiAlH4 in anhydrous ether | Stirring at room temperature | High |
| Substitution | Sodium methoxide in polar solvents | Varies | Variable |
Biological Applications
Pharmacological Potential
Research indicates that derivatives of this compound may exhibit significant biological activity. Preliminary studies suggest potential anti-inflammatory and antimicrobial properties, making it a candidate for drug development. For instance:
- Anti-inflammatory Activity : In vitro studies have shown that certain derivatives can inhibit inflammation markers.
- Antimicrobial Properties : Compounds derived from this aldehyde have demonstrated efficacy against various bacterial strains.
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is utilized in producing specialty chemicals due to its unique properties imparted by the fluorine atoms. These properties include increased chemical stability and resistance to degradation, which are advantageous in various applications such as:
- Polymer Manufacturing : Used as a building block for fluorinated polymers.
- Coatings and Adhesives : Enhances the performance characteristics of coatings due to its hydrophobic nature.
Case Study 1: Synthesis of Fluorinated Pharmaceuticals
A study explored synthesizing novel arylalkylamines using this compound as a starting material. The research highlighted high yields (up to 98%) when using palladium-catalyzed reactions under optimized conditions.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of several derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited significant inhibitory effects, suggesting potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-methylbenzaldehyde involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting cellular processes such as antioxidation. For example, it can interfere with the function of enzymes involved in maintaining redox balance, leading to oxidative stress and cell damage. This property is being explored for its potential use as an antifungal agent .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2,4-Difluoro-6-methylbenzaldehyde with structurally related benzaldehyde derivatives:
Key Observations :
- Substituent Effects : Methoxy or difluoromethoxy groups (e.g., 136516-64-8, 151103-08-1) increase molecular weight and polarity compared to methyl or fluorine substitutions. This impacts solubility and boiling points .
- Steric and Electronic Effects : The position of substituents (e.g., methyl at 6- vs. 2-position) alters steric hindrance and electronic distribution, affecting reactivity in synthesis .
Reactivity Trends :
- Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to meta/para positions.
- Methoxy groups (e.g., 136516-64-8) activate the ring but increase susceptibility to oxidation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-Difluoro-6-methylbenzaldehyde, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or halogenation of methylbenzaldehyde derivatives. A general protocol includes refluxing substituted benzaldehyde precursors with acetic acid as a catalyst in absolute ethanol for 4–6 hours under inert conditions . Optimization steps:
- Solvent Selection : Ethanol is preferred for polarity and boiling point (78°C), but DMF or THF may improve yields in sterically hindered reactions.
- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C-2 and C-4, methyl group at C-6). ¹⁹F NMR can resolve fluorine coupling constants .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. How can researchers ensure the compound’s stability during storage and experimental use?
- Methodological Answer :
- Storage : Store in amber vials under nitrogen at –20°C to prevent oxidation of the aldehyde group.
- Stability Assays : Perform accelerated degradation studies (40°C/75% RH for 14 days) and monitor via TGA/DSC for thermal stability .
Advanced Research Questions
Q. How should researchers address contradictions in spectral data or biological activity results for derivatives of this compound?
- Methodological Answer :
- Data Cross-Validation : Replicate experiments using orthogonal techniques (e.g., X-ray crystallography vs. DFT-calculated structures) .
- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., over-fluorinated intermediates) that may skew biological assays.
- Biological Replicates : Conduct dose-response curves in triplicate across multiple cell lines to rule out assay-specific artifacts .
Q. What strategies are effective for studying the compound’s role in drug design, particularly for fluorinated pharmacophores?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying fluorine positions and methyl groups to evaluate lipophilicity (logP) and metabolic stability .
- In Vitro Assays : Test inhibitory effects on cytochrome P450 enzymes or kinase targets using fluorometric assays.
- Bioisosteric Replacement : Replace the aldehyde group with carboxy or hydroxamic acid moieties to modulate reactivity .
Q. How can computational modeling predict the electronic effects of fluorine substitution on reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices for electrophilic attack sites. Fluorine’s electron-withdrawing effect lowers HOMO energy, directing reactivity to the para-methyl position .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model nucleophilic addition pathways.
Q. What experimental approaches elucidate reaction mechanisms involving this compound in cross-coupling reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated aldehydes to identify rate-determining steps (e.g., C–H activation vs. oxidative addition).
- In Situ Monitoring : Employ ReactIR or NMR to detect intermediates (e.g., Schiff bases or gem-difluoro adducts) .
Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?
- Methodological Answer :
- Solvent Scalability : Replace ethanol with 2-MeTHF (recyclable, higher boiling point) for safer distillation.
- Catalyst Recovery : Immobilize Lewis acids on silica supports to reduce waste.
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
